

Technical Support Center: Volinanserin Hydrochloride Administration

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Compound of Interest

Compound Name: Volinanserin Hydrochloride Salt

Cat. No.: B13721740

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Executive Summary & Compound Profile

Volinanserin hydrochloride (MDL-100,907 HCl) is the "gold standard" selective antagonist for the 5-HT_{2A} receptor ($K_i \approx 0.36$ nM).[1] Unlike ketanserin, it exhibits >300-fold selectivity over

-adrenergic and dopaminergic D₂ receptors, making it the critical tool for dissecting serotonergic signaling in neuropsychiatry (schizophrenia, sleep, addiction).

However, its lipophilicity ($\log P \approx 3.5$) presents significant solubility challenges in aqueous physiological buffers. This guide addresses the three most common support tickets we receive: precipitation during dilution, variable in vivo efficacy, and stability concerns.

Critical Troubleshooting Guides

Issue #1: "My solution precipitates immediately upon adding saline."

Diagnosis: Volinanserin HCl is sparingly soluble in pure aqueous buffers at neutral pH. While the hydrochloride salt form improves solubility over the free base, it is often insufficient for the concentrations required for in vivo dosing (>0.5 mg/mL) without co-solvents.

The Fix: The "Step-Wise" Co-Solvent Protocol Do not add saline directly to the DMSO stock. You must "bridge" the polarity gap using PEG and surfactants.

Recommended Vehicle (The "Golden Ratio"):

- 10% DMSO (Solubilizer)[1][2]
- 40% PEG-300 (Bridge solvent)[2]
- 5% Tween-80 (Surfactant/Stabilizer)[2]
- 45% Saline (0.9% NaCl)[1]

Protocol:

- Dissolve Volinanserin HCl powder in 100% DMSO to create a master stock (e.g., 25 mg/mL). Sonicate if necessary.
- Add PEG-300 to the DMSO stock.[2] Vortex thoroughly. The solution should remain clear.
- Add Tween-80.[1] Vortex gently (avoid foaming).
- Dropwise add the Saline while vortexing.
 - Result: A clear, stable solution up to ~2.5 mg/mL.[1][2]

Issue #2: "I see no behavioral effect in my mice at 0.1 mg/kg."

Diagnosis: While 0.1 mg/kg is effective in some assays, the pharmacokinetics (PK) of Volinanserin in rodents are rapid. A common error is a mismatch between pretreatment time and testing window.

Mechanistic Insight: Volinanserin has a half-life (

) of approximately 1.4 – 1.8 hours in rodents [1]. If you inject 60 minutes prior to a 2-hour behavioral task, the drug levels may drop below the therapeutic threshold (receptor occupancy <50%) during the critical data collection phase.

The Fix:

- Pretreatment Window: Administer 15–20 minutes prior to the start of the assay (IP route).
- Dose Adjustment: For long-duration assays (>1 hour), increase the dose to 0.3 – 0.5 mg/kg to maintain occupancy, or consider a supplemental boost.

Issue #3: "The stock solution turned yellow."

Diagnosis: Oxidation or photodegradation. Volinanserin is an indole-derivative structural analog and is sensitive to light and oxidation over time.

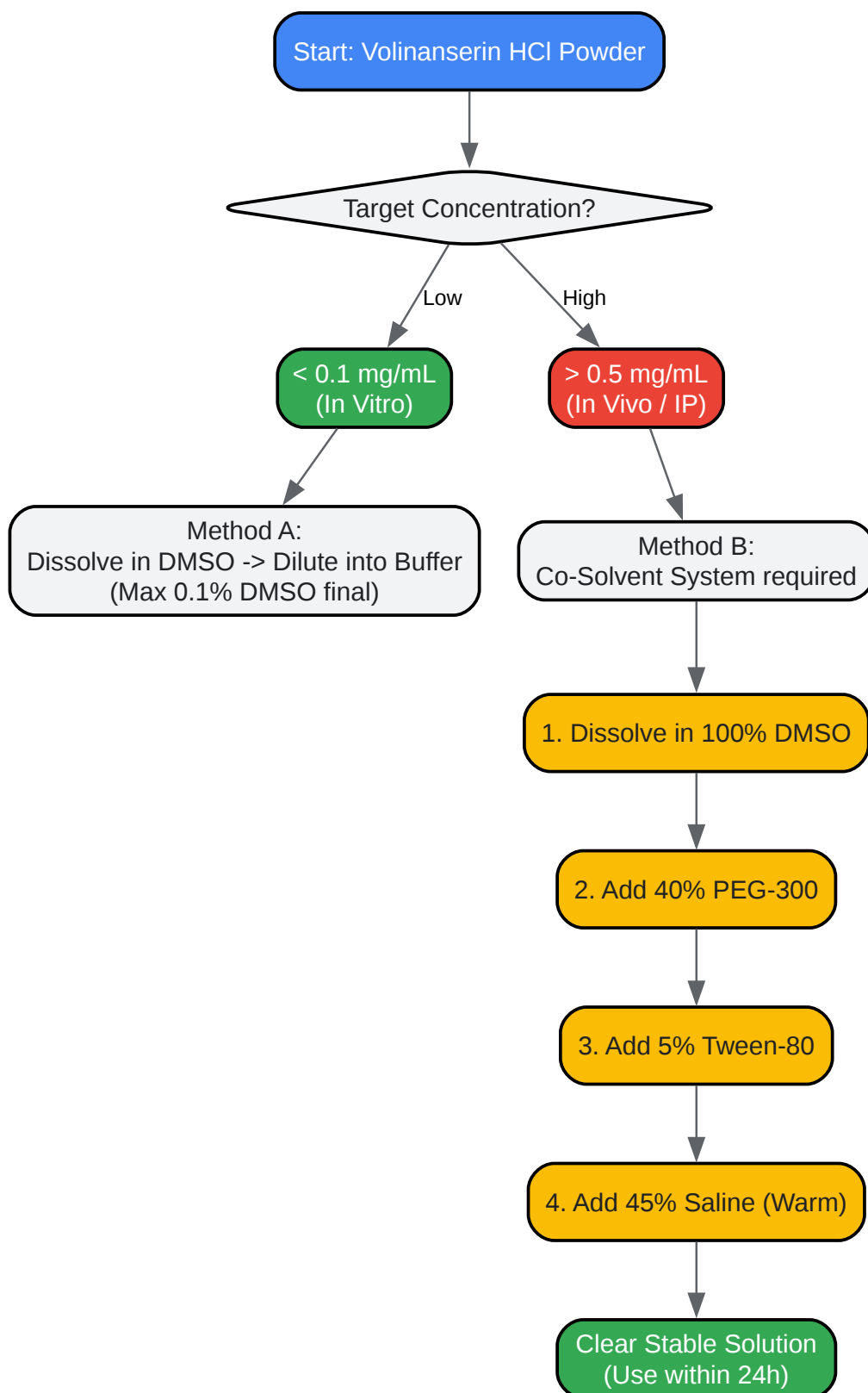
The Fix:

- Storage: Store solid powder at -20°C. Store DMSO stocks at -80°C.
- Handling: Always protect from light (amber vials or foil-wrapped).
- Validation: If the solution is yellow but remains clear, verify integrity via HPLC. If cloudy, discard immediately.

Visualized Workflows & Pathways

A. Solubilization Decision Tree

Use this logic flow to determine the correct formulation strategy based on your required concentration.

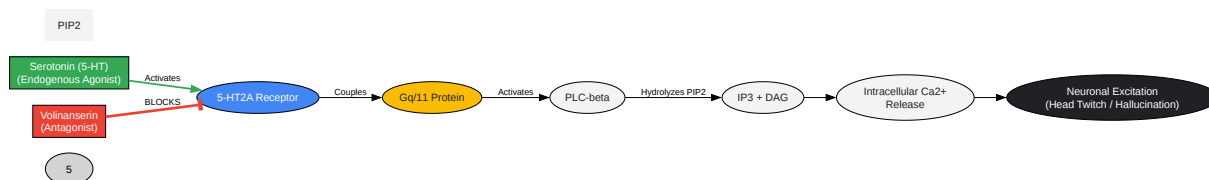


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Figure 1: Step-wise solubilization protocol to prevent precipitation for in vivo administration.

B. Mechanism of Action: 5-HT2A Blockade

Understanding the pathway is crucial for interpreting "lack of effect" results. Volinanserin blocks the Gq-coupled pathway.



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Figure 2: Signal transduction pathway of the 5-HT2A receptor.[3] Volinanserin prevents Gq-mediated calcium release.

Technical Data Summaries

Table 1: Solubility Profile (Volinanserin HCl)

Solvent	Solubility (max)	Notes
DMSO	~100 mg/mL	Recommended for Master Stock. Store at -80°C.
Ethanol	~18 mg/mL	Less stable than DMSO; evaporation risk.
Water / Saline	< 0.1 mg/mL	Do not use as primary solvent. High risk of precipitation.
PEG-300	~10 mg/mL	Good intermediate solvent.
Formulation 1	2.5 mg/mL	10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline.[1] [2]
Formulation 2	2.5 mg/mL	10% DMSO / 90% Corn Oil (Slow release depot effect).

Table 2: Rodent Pharmacokinetics & Dosing

Parameter	Value	Reference
Receptor Affinity ()	0.36 nM (5-HT _{2A})	[2]
Selectivity	>300x vs 5-HT _{2C} , D ₂	[2]
Route	IP (Intraperitoneal)	Preferred for acute studies.
Effective Dose (Mice)	0.1 – 0.5 mg/kg	Blocks DOI-induced head twitch.
Effective Dose (Rats)	0.01 – 0.1 mg/kg	Blocks DOI-induced ICSS depression.[3]
Pretreatment Time	15 – 20 mins	Peak antagonism occurs at ~15 min.
Half-Life ()	~1.4 – 1.85 hours	Rapid clearance; consider redosing for long studies [1].

Frequently Asked Questions (FAQ)

Q: Can I dissolve Volinanserin in acidic water to improve solubility? A: Yes, lowering the pH (pH 4-5) improves solubility, but injecting acidic solutions IP can cause abdominal irritation (writhing), which confounds behavioral data (false positives for sedation or pain). The Co-Solvent/PEG method (neutral pH) is superior for animal welfare and data integrity.

Q: Is Volinanserin light sensitive? A: Yes. As with most serotonergic agents, prolonged exposure to UV/ambient light can degrade the compound. Always cover your perfusion tubing or syringe pumps with foil during long infusion experiments.

Q: Why do you recommend Volinanserin over Ketanserin? A: Ketanserin has high affinity for α -adrenergic receptors and Histamine H1 receptors. If your phenotype involves blood pressure regulation, sedation, or arousal, Ketanserin's off-target effects will contaminate your data. Volinanserin is "cleaner" for 5-HT_{2A} isolation [3].

Q: Can I use this for chronic administration? A: Yes, but due to the short half-life, osmotic minipumps are recommended over daily injections to maintain steady-state receptor occupancy. Ensure the vehicle (e.g., 50% DMSO/Water) is compatible with the pump reservoir material.

References

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